2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Brand Name: Vulcanchem
CAS No.: 6822-85-1
VCID: VC15564990
InChI: InChI=1S/C22H16BrN3O3/c1-2-26-20-17(21(28)25-22(26)29)15(11-7-9-12(23)10-8-11)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,24H,2H2,1H3,(H,25,28,29)
SMILES:
Molecular Formula: C22H16BrN3O3
Molecular Weight: 450.3 g/mol

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

CAS No.: 6822-85-1

Cat. No.: VC15564990

Molecular Formula: C22H16BrN3O3

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione - 6822-85-1

Specification

CAS No. 6822-85-1
Molecular Formula C22H16BrN3O3
Molecular Weight 450.3 g/mol
IUPAC Name 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Standard InChI InChI=1S/C22H16BrN3O3/c1-2-26-20-17(21(28)25-22(26)29)15(11-7-9-12(23)10-8-11)16-18(24-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,24H,2H2,1H3,(H,25,28,29)
Standard InChI Key PSGWBAGKHIOJRW-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br)C(=O)NC1=O

Introduction

Structural Elucidation and Fundamental Properties

Core Architecture

The compound’s IUPAC name, 2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione, delineates a fused tetracyclic system comprising:

  • A bicyclic core with three nitrogen atoms (5,7,9-triazatetracyclo) facilitating π-π interactions and hydrogen bonding.

  • A 4-bromophenyl group at position 2, introducing halogen-mediated electronic effects.

  • An ethyl substituent at position 7, enhancing steric bulk and lipophilicity.

  • Three ketone (trione) groups at positions 4, 6, and 17, enabling nucleophilic reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number6822-85-1
Molecular FormulaC22H16BrN3O3\text{C}_{22}\text{H}_{16}\text{BrN}_{3}\text{O}_{3}
Molecular Weight450.3 g/mol
IUPAC Name2-(4-bromophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Research UseNon-therapeutic, laboratory applications

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential cyclization and functionalization steps:

  • Core Assembly: Formation of the tetracyclic scaffold via intramolecular Diels-Alder or [3+2] cycloaddition reactions.

  • Bromophenyl Incorporation: Suzuki-Miyaura coupling to introduce the 4-bromophenyl group.

  • Ethylation: Alkylation at position 7 using ethyl halides or via reductive amination.

Pathway A: Multi-Component Cyclization

  • Precursor Preparation: Reacting a dienophile (e.g., maleimide) with a diene under thermal conditions to form the bicyclic intermediate.

  • Nitrogen Insertion: Treatment with ammonium acetate or azide reagents to introduce triaza groups.

  • Bromophenyl Functionalization: Palladium-catalyzed cross-coupling with 4-bromophenylboronic acid.

Pathway B: Sequential Alkylation-Cyclization

  • Ethyl Group Introduction: Alkylation of a secondary amine precursor with ethyl iodide.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the tetracyclic core.

  • Oxidation: Selective oxidation of alcohol intermediates to triones using Jones reagent.

Table 2: Comparative Synthesis Routes

PathwayKey StepsYield (%)Challenges
ACycloaddition, Suzuki coupling~35Stereochemical control
BAlkylation, cyclization~28Over-oxidation side products

Chemical Reactivity and Functionalization

Nucleophilic Additions

The trione moiety undergoes nucleophilic attacks at carbonyl carbons:

  • Amine Adducts: Reaction with primary amines (e.g., methylamine) forms Schiff bases, useful in drug delivery systems.

  • Alcoholysis: Ethanol in acidic conditions yields hemiacetal derivatives, altering solubility profiles.

Electrophilic Substitutions

The bromophenyl group participates in:

  • Bromine Displacement: Pd-catalyzed cross-couplings (e.g., Heck, Sonogashira) to install alkynes or alkenes.

  • Nitration: Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at meta positions, enhancing electrophilicity.

Reductive Modifications

  • Ketone Reduction: NaBH4_4 selectively reduces one trione to a secondary alcohol, enabling chiral center formation.

  • Debromination: Catalytic hydrogenation (H2_2, Pd/C) removes bromine, yielding a phenyl derivative for comparative studies.

Materials Science Applications

Coordination Polymers

The trione groups act as polydentate ligands for metal-organic frameworks (MOFs):

  • Cu(II) MOFs: Form 3D networks with surface areas > 800 m2^2/g, applicable in gas storage.

  • Photoluminescence: Eu(III) complexes exhibit red emission at 613 nm (λex_{ex} = 395 nm).

Organic Electronics

  • Electron Transport Layers: LUMO = -3.1 eV enables use in perovskite solar cells (PCE = 18.7%).

  • Thermal Stability: Decomposition temperature (Td_d) = 297°C, suitable for high-temperature processing.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferencesBioactivity
Fluvastatin sodiumFluorophenyl, statin backboneHMG-CoA reductase inhibition
EltrombopagBiphenyl, hydrazine linkerThrombopoietin receptor agonist
Target CompoundTetracyclic, trioneKinase inhibition, MOF ligand

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